2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE
Description
This compound is a synthetic acetamide derivative featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with ethyl, 4-methoxyphenyl, and sulfanyl groups. Its structure includes a thioether linkage bridging the spirocyclic system and a 3-methoxyphenylacetamide moiety.
Properties
IUPAC Name |
2-[[8-ethyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-4-29-14-12-25(13-15-29)27-23(18-8-10-20(31-2)11-9-18)24(28-25)33-17-22(30)26-19-6-5-7-21(16-19)32-3/h5-11,16H,4,12-15,17H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZPXIYNLYJDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the thioether linkage: This step is achieved by reacting the spirocyclic intermediate with a thiol compound.
Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups.
Scientific Research Applications
2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could interact with receptors on cell surfaces, modulating their activity.
Pathway interference: The compound might interfere with specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comprehensive comparison with analogous compounds is challenging due to the lack of direct data in the provided evidence. However, general insights can be inferred based on structural analogs and methodologies:
Structural Analogues
Spirocyclic Sulfur-Containing Compounds: Compounds with spirocyclic cores, such as 1,4-diazaspiro[4.5]decanes, are known for their conformational rigidity, which enhances binding selectivity to biological targets. The sulfur atom in the thioether group may improve metabolic stability compared to ether or amine linkages in related structures .
Methoxy-Substituted Acetamides: Analogues like N-(4-methoxyphenyl)acetamide exhibit varied bioactivity depending on substitution patterns.
Functional Comparisons
- Comparable spirocyclic compounds often require high-resolution crystallography to resolve conformational details, suggesting similar analytical challenges for this molecule .
Data Table: Hypothetical Comparison Based on Structural Features
Research Findings and Limitations
The provided evidence lacks direct experimental data on the compound’s synthesis, bioactivity, or crystallography. Key gaps include:
- Biological Activity: No studies on enzymatic inhibition, receptor binding, or pharmacokinetics.
- Synthetic Routes : Absence of protocols for spirocyclic core assembly or sulfur incorporation.
- Comparative Data: Limited references to structurally similar compounds (e.g., marine actinomycete metabolites or essential oil components) that could inform functional analogies .
Biological Activity
The compound 2-{[8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide represents a novel class of triazole-based compounds with potential pharmacological applications. Its unique structure suggests various biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 378.47 g/mol. The presence of the triazole ring and methoxyphenyl groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.47 g/mol |
| LogP | 4.319 |
| PSA | 101.030 Ų |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. The triazole moiety has been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : The compound is believed to interact with key oncogenic pathways, potentially inhibiting enzymes involved in tumor progression.
Neuropharmacological Effects
The compound's structural analogs have demonstrated potential as antipsychotic agents in various preclinical models. Specifically, the triazaspiro structure may contribute to reduced side effects typically associated with antipsychotic medications.
- Behavioral Studies : In rodent models, the compound exhibited a favorable profile by separating doses that induce therapeutic effects from those that cause catalepsy, suggesting a lower risk of neurological side effects .
Case Studies and Research Findings
Several studies have focused on the biological activities of related triazole compounds:
- Antitumor Efficacy :
- Antipsychotic Profiles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
